Manganese neononanoate

Organometallic Chemistry Coordination Chemistry Catalyst Design

Manganese neononanoate (CAS 93918-16-2), also referred to as manganese(2+) neononanoate or the manganese(II) salt of neononanoic acid, is an organometallic compound with the molecular formula C18H34MnO4 and a molecular weight of 369.4 g/mol. It belongs to the class of transition metal carboxylates, where a central manganese(II) ion is coordinated by two neononanoate (6,6-dimethylheptanoate) ligands.

Molecular Formula C18H34MnO4
Molecular Weight 369.4 g/mol
CAS No. 93918-16-2
Cat. No. B15182302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese neononanoate
CAS93918-16-2
Molecular FormulaC18H34MnO4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Mn+2]
InChIInChI=1S/2C9H18O2.Mn/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2
InChIKeyGVFSWTBQAVOAIM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese Neononanoate (CAS 93918-16-2): A Specialized Metal Carboxylate for Industrial Catalysis and Coating Applications


Manganese neononanoate (CAS 93918-16-2), also referred to as manganese(2+) neononanoate or the manganese(II) salt of neononanoic acid, is an organometallic compound with the molecular formula C18H34MnO4 and a molecular weight of 369.4 g/mol [1]. It belongs to the class of transition metal carboxylates, where a central manganese(II) ion is coordinated by two neononanoate (6,6-dimethylheptanoate) ligands [2]. This structural arrangement is critical for its function as a homogenous catalyst, particularly in oxidation reactions and the curing of unsaturated polyester and alkyd resins . The compound is recognized by the U.S. Environmental Protection Agency (EPA) and is listed under the Chemical Abstracts Service (CAS) with the EINECS number 299-897-1 [3].

Why Manganese Neononanoate Cannot Be Simply Replaced by Other Metal Carboxylates


The catalytic performance of metal carboxylates is not a generic property of the metal ion alone; it is profoundly influenced by the steric bulk, electronic effects, and solubility imparted by the specific carboxylate ligand [1]. Manganese neononanoate, with its branched C9 neononanoate ligand, presents a unique coordination environment and solubility profile compared to linear-chain carboxylates like octoate or even closely related branched isomers like neodecanoate . This can translate into quantifiable differences in catalytic activity, induction period, and through-curing behavior in polymerization and drying applications [2]. Therefore, substituting one metal carboxylate for another without empirical validation can lead to significant deviations in reaction kinetics, final product properties (e.g., film hardness, crosslink density), and process economics. The following evidence details these specific, measurable differentiations.

Quantitative Performance Benchmarks for Manganese Neononanoate Against Key Comparators


Comparative Molecular Architecture: Manganese Neononanoate vs. Neodecanoate

A fundamental point of differentiation for manganese neononanoate is its molecular structure, which directly impacts its physical and catalytic properties. The neononanoate ligand is a 6,6-dimethylheptanoate, a branched C9 carboxylate [1]. This contrasts with its closest analog, manganese neodecanoate (CAS 27253-32-3), which is typically a mixture of branched C10 isomers [2]. This difference in carbon chain length (C9 vs C10) and specific branching pattern results in a lower molecular weight (369.4 g/mol for neononanoate vs. ~397.5 g/mol for neodecanoate) [1]. This structural variance can influence solubility in non-polar media and the steric accessibility of the manganese center, which are critical parameters for catalytic activity in polymerization and drying applications.

Organometallic Chemistry Coordination Chemistry Catalyst Design

Catalytic Lag Phase Comparison in Oxidation Reactions

The induction period, or lag phase, is a critical performance parameter for driers in alkyd-based coatings, as it determines the open time and early-stage drying behavior. While direct quantitative data for manganese neononanoate is limited, class-level inference from studies on manganese neodecanoate provides a relevant benchmark. A comparative study showed that a catalyst system of manganese neodecanoate with a cumene hydroperoxide (CHP) initiator exhibits a notable lag phase before curing commences, in contrast to cobalt(II) 2-ethylhexanoate which shows no lag phase under the same conditions [1]. Manganese neononanoate, by virtue of its similar but distinct ligand structure, is expected to exhibit a comparable or potentially modulated lag phase profile, which can be advantageous for controlling pot life and application properties in specific coating formulations [2].

Alkyd Coatings Oxidative Drying Reaction Kinetics

Comparative Through-Drying Performance in Alkyd Coatings

The drying profile of a coating is not monolithic; surface drying and through-drying (body drying) can occur at different rates. Manganese-based driers are known for promoting a more balanced through-drying compared to cobalt driers, which primarily accelerate surface drying . A key advantage is that manganese neononanoate, like its neodecanoate analog, is expected to act as a coordination drier that promotes polymerization throughout the film, leading to a harder, more durable coating . In contrast, cobalt driers can lead to a phenomenon called 'surface sealing,' where a dry skin forms on top while the underlying film remains soft and uncured . This balanced curing is a primary reason why manganese-based driers are often used in combination with cobalt to achieve optimal film properties [1].

Alkyd Resins Coatings Technology Drier Performance

Regulatory and Toxicological Advantage Over Cobalt-Based Driers

A significant driver for the adoption of manganese-based driers is the increasing regulatory scrutiny on cobalt compounds. Cobalt 2-ethylhexanoate, a widely used primary drier, has been classified as Reprotoxic Category 1B by the European Chemicals Agency (ECHA), a classification that took effect in November 2023 [1]. This classification imposes significant restrictions on its use, particularly in consumer products and occupational settings. In contrast, manganese neodecanoate (and by class-level inference, manganese neononanoate) is not classified for reproductive toxicity. It carries a less severe hazard profile, classified as Acute Tox. 4 (Harmful if swallowed), Skin Irrit. 2 (Causes skin irritation), and Eye Irrit. 2 (Causes serious eye irritation) [2]. This regulatory and toxicological landscape makes manganese neononanoate a viable and lower-risk alternative in formulations aiming for cobalt-free status [3].

Regulatory Compliance Toxicology Safe-by-Design

Key Application Scenarios for Manganese Neononanoate Based on Differentiated Performance


Cobalt-Free Primary Drier in High-Performance Alkyd Coatings

In response to the regulatory pressure on cobalt-based driers, manganese neononanoate can be formulated as a primary drier in solvent-borne alkyd paints, particularly when combined with synergistic ligands (e.g., amines or bipyridines) to boost its surface drying activity [1]. This application leverages its favorable through-drying and film-hardening properties while avoiding the reproductive toxicity classification associated with cobalt 2-ethylhexanoate [2].

Co-Drier with Cobalt for Balanced Cure Profile in Industrial Coatings

For applications where a rapid surface dry and excellent through-cure are both required, manganese neononanoate can be used as a co-drier alongside a cobalt drier. The cobalt provides immediate surface set, while the manganese ensures the bulk of the film cures thoroughly, preventing surface sealing and developing optimal film hardness and durability . This synergy is particularly valuable in floor coatings, machinery enamels, and heavy-duty industrial paints.

Catalyst in Unsaturated Polyester and Vinyl Ester Resin Curing

Manganese neononanoate can serve as a promoter or co-catalyst in the peroxide-initiated radical polymerization of unsaturated polyester and vinyl ester resins [1]. In this context, its controlled lag phase and predictable kinetic profile are valuable for processes like resin transfer molding (RTM), pultrusion, or casting, where the balance between pot life and rapid cure is critical for manufacturing efficiency and part quality.

Oxidative Curing Agent for Printing Inks and Specialty Media

Given its solubility in hydrocarbon and alkyd resin media, manganese neononanoate is suitable as an oxidative catalyst in lithographic and letterpress inks . Its use in this application can promote faster setting and through-drying on absorbent and non-absorbent substrates, leading to improved print quality and reduced set-off. It can be a key component in the formulation of high-speed, low-energy curing ink systems.

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